molecular formula C9H6F5NO2 B11987891 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide

2-(2,3,4,5,6-Pentafluorophenoxy)propanamide

Cat. No.: B11987891
M. Wt: 255.14 g/mol
InChI Key: GLGUQWCVLIKNSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide typically involves the reaction of 2,3,4,5,6-pentafluorophenol with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentafluorophenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenoxy)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)propanamide

InChI

InChI=1S/C9H6F5NO2/c1-2(9(15)16)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H,1H3,(H2,15,16)

InChI Key

GLGUQWCVLIKNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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